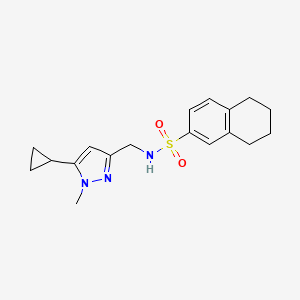

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-21-18(14-6-7-14)11-16(20-21)12-19-24(22,23)17-9-8-13-4-2-3-5-15(13)10-17/h8-11,14,19H,2-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTYWVMQHTYXTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Molecular Formula : C₁₅H₁₈N₄O₂S

- Molecular Weight : Approximately 318.39 g/mol

- CAS Number : 1448044-53-8

This compound features a pyrazole ring, a tetrahydronaphthalene moiety, and a sulfonamide group, which contribute to its biological activity and interaction with various biological targets.

Antitumor Activity

Research has shown that pyrazole derivatives exhibit significant antitumor properties. This compound is hypothesized to act as an inhibitor of key oncogenic pathways.

Key Findings :

- Inhibition of BRAF(V600E) : Similar compounds have demonstrated efficacy against BRAF(V600E), a common mutation in melanoma. This suggests potential applications in targeted cancer therapies .

| Compound | Target | IC50 (µM) |

|---|---|---|

| Example A | BRAF(V600E) | 0.105 |

| Example B | EGFR | 0.015 |

Anti-inflammatory Activity

Sulfonamide derivatives are known for their anti-inflammatory properties. The presence of the sulfonamide group in this compound suggests it may inhibit cyclooxygenase (COX) enzymes.

Mechanism of Action :

- COX Inhibition : Compounds similar to this have been shown to selectively inhibit COX-2, leading to reduced inflammation and pain .

Synthesis and Evaluation

A series of studies have synthesized various pyrazole derivatives to evaluate their biological activities. For instance:

- Synthesis Method : The synthesis typically involves cyclization reactions starting from hydrazines and diketones under acidic conditions.

- Biological Testing : Compounds were tested for cytotoxicity against cancer cell lines and showed promising results.

Case Study: Antileishmanial Activity

A related study evaluated the antileishmanial activity of pyrazole derivatives against Leishmania species. The results indicated that certain derivatives exhibited significant activity with IC50 values comparable to established treatments.

| Compound | Leishmania Species | IC50 (mM) |

|---|---|---|

| Compound 1 | L. infantum | 0.059 |

| Compound 2 | L. braziliensis | 0.065 |

Comparison with Similar Compounds

Sulfonamide derivatives with heterocyclic substituents are widely studied for their pharmacological and material science applications. Below, we compare the target compound with structurally related analogs.

Structural Comparison

Table 1. Structural and Functional Comparison of Sulfonamide Derivatives

*Calculated based on molecular formulas.

Key Observations:

- Heterocyclic Core: The target compound and the pyridine-substituted analog () share a pyrazole core, whereas the imidazole derivative () features a nitrogen-rich imidazole ring, enhancing hydrogen-bonding capacity.

- Substituents: The cyclopropyl group in the target compound may confer greater lipophilicity and metabolic resistance compared to the pyridine (polar) and imidazole (hydrogen-bond donor) substituents.

Physicochemical Properties

- Solubility: The pyridine-substituted analog () exhibits improved aqueous solubility due to its polar pyridine group, whereas the target compound’s cyclopropyl group enhances lipid solubility.

- Hydrogen Bonding: The sulfonamide group in all compounds acts as a hydrogen-bond donor/acceptor. The imidazole derivative () has an additional NH donor, facilitating stronger crystal packing interactions .

Hydrogen Bonding and Crystal Packing

- Target Compound: The sulfonamide group likely forms intermolecular N–H···O and O···H–N bonds, while the cyclopropyl group may sterically hinder close packing, reducing crystallinity compared to the imidazole analog () .

- Imidazole Derivative (): The imidazole NH participates in robust hydrogen-bonding networks, as observed in Etter’s graph-set analysis, leading to stable crystalline phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.